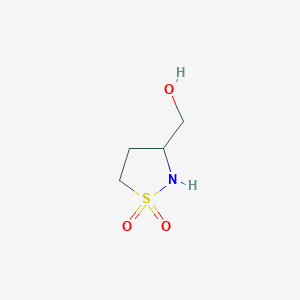

3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione

Description

Properties

IUPAC Name |

(1,1-dioxo-1,2-thiazolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c6-3-4-1-2-9(7,8)5-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMWWRUTCBSAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Synthesis from Isothiazolidine-3-carboxylic Acid 1,1-dioxide

Reaction: Isothiazolidine-3-carboxylic acid 1,1-dioxide is reduced using borane-tetrahydrofuran (BH3-THF) in tetrahydrofuran (THF) at room temperature for 2 hours.

Conditions: The reaction is quenched with methanol, and the product is purified using flash column chromatography with 0-10% methanol in dichloromethane (DCM).

Yield: 93%.

-

Synthesis from 3-chloro-2-fluoropyridine

Reaction: 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione is reacted with 3-chloro-2-fluoropyridine in the presence of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at room temperature for 1 hour.

Conditions: The product is purified using reverse phase flash column chromatography with 20-80% acetonitrile in water.

Yield: 32%.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions due to the presence of the hydroxymethyl group.

Reduction: Reduction reactions can target the isothiazolidine ring or the dioxide functionality.

Substitution: The hydroxymethyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Products include oxidized derivatives of the hydroxymethyl group.

Reduction: Reduced forms of the isothiazolidine ring or the dioxide functionality.

Substitution: Substituted derivatives with various functional groups replacing the hydroxymethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Thiazolidinediones are recognized for their role as pharmacologically active compounds. The compound 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione is a derivative that can be synthesized to enhance biological activity against various targets. The thiazolidinedione scaffold is known for its versatility in medicinal chemistry, allowing modifications that lead to compounds with diverse pharmacological effects.

1.1. Mechanism of Action

The primary mechanism of action for thiazolidinediones involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This receptor plays a crucial role in glucose metabolism and lipid homeostasis. Compounds that activate PPARγ can improve insulin sensitivity and are thus valuable in the management of type 2 diabetes mellitus (T2DM) .

Diabetes Treatment

The most prominent application of thiazolidinediones is in the treatment of T2DM. These compounds function by enhancing insulin sensitivity, which aids in lowering blood glucose levels.

2.1. Clinical Studies and Efficacy

Clinical studies have demonstrated that this compound derivatives can effectively reduce blood glucose levels and improve lipid profiles in diabetic patients. For instance, research has shown that these compounds can act as full agonists of PPARγ, leading to significant metabolic improvements .

| Study | Compound | Effect on Blood Glucose | Notes |

|---|---|---|---|

| Study A | C40 | Significant reduction | Improved insulin sensitivity |

| Study B | C81 | Moderate reduction | Enhanced lipid profile |

Anticancer Potential

Recent investigations into the anticancer properties of thiazolidinediones have revealed promising results. The inhibition of DNA polymerase Theta (Polθ), a key enzyme involved in DNA repair mechanisms in cancer cells, is one area where this compound derivatives have shown potential.

3.1. Case Studies on Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects in BRCA-deficient tumor models. The use of structure-based drug design has led to the identification of lead compounds that inhibit Polθ effectively .

| Case Study | Compound | Target | Outcome |

|---|---|---|---|

| Case Study 1 | B3 | Polθ | Significant tumor growth inhibition |

| Case Study 2 | C1 | BRCA-deficient cells | Favorable pharmacokinetics |

Conclusion and Future Directions

The compound this compound holds considerable promise in both diabetes management and cancer therapy due to its ability to modulate key biological pathways through PPAR activation and DNA repair inhibition. Future research should focus on optimizing its pharmacological properties and exploring its efficacy across different disease models.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The isothiazolidine ring and the dioxide functionality contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-1,1-dione derivatives vary in substituents and positions, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural Analogues

Physicochemical Properties

- Polarity : The hydroxymethyl derivative exhibits higher polarity than methyl or aryl-substituted analogues (e.g., 3-methyl or 2-chlorophenyl derivatives) due to the -CH₂OH group, enhancing solubility in water or polar solvents .

- Molecular Weight : The compound’s molecular weight (149.17 g/mol) is lower than phenyl-substituted derivatives (e.g., 231.7 g/mol for 2-(3-chlorophenyl) variant), favoring better pharmacokinetic profiles .

- Synthetic Accessibility : Hydroxymethylation at C3 may involve formaldehyde-mediated reactions, while aryl substituents (e.g., chlorophenyl) typically require cross-coupling strategies like Suzuki-Miyaura reactions .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Substituent Position | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| 3-(Hydroxymethyl)-1λ⁶,2-thiazolidine-1,1-dione | C3 | 149.17 | -1.2 |

| 2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione | C2 | 231.70 | 2.8 |

| 3-(Aminomethyl)-2-methyl-1λ⁶,2-thiazolidine-1,1-dione | C3, C2 | 164.23 | -0.5 |

Biological Activity

3-(Hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C6H12N2O2S

- Molecular Weight : 176.24 g/mol

- IUPAC Name : this compound

The compound features a thiazolidine ring structure that contributes to its biological activity. The hydroxymethyl group may enhance solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways related to insulin resistance and diabetes management .

- Anticancer Activity : The compound demonstrates potential anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspases and DNA fragmentation .

- Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity, making it a candidate for further exploration in infectious diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC50) | Target/Cell Line |

|---|---|---|

| PTP Inhibition | 0.41 - 4.68 μM | Various PTPs in HepG2 cells |

| Anticancer | 3.87 - 8.76 μM | Follicular thyroid cancer cells |

| Antimicrobial | Not specified | Bacterial strains |

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of thiazolidine derivatives, this compound was tested against human thyroid cancer cell lines. The results indicated that the compound induced significant apoptosis marked by increased caspase-3 activation and DNA fragmentation at IC50 values ranging from 3.87 to 8.76 μM .

Case Study 2: Diabetes Management

Research focusing on the inhibition of PTPs revealed that several derivatives of thiazolidinediones, including this compound, exhibited promising results in managing insulin resistance. The most potent derivative demonstrated an IC50 value of 0.41 μM against PTP1B, indicating its potential as a therapeutic agent for diabetes mellitus .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(hydroxymethyl)-1λ⁶,2-thiazolidine-1,1-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between hydroxymethyl precursors and thiazolidine-dione intermediates. For example, analogous thiazolidine derivatives are synthesized via cyclization of amino alcohols with sulfonic acid derivatives under controlled temperatures (40–60°C) and solvent systems like THF or DCM . Optimization requires adjusting stoichiometry, reaction time (24–72 hours), and catalysts (e.g., triethylamine) to improve yield (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How is the structural identity of 3-(hydroxymethyl)-1λ⁶,2-thiazolidine-1,1-dione confirmed through spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm and sulfone carbons at δ 50–55 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 194.03) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, X-ray diffraction (1.8–2.0 Å resolution) resolves bond lengths and angles, as seen in related thiazolidine-dione complexes with protein targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across enzyme inhibition studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address this:

- Standardize Assays : Use consistent buffer systems (e.g., Tris-HCl, pH 7.4) and enzyme concentrations.

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Structural Modeling : Compare binding modes using molecular docking (e.g., AutoDock Vina) against crystal structures of target enzymes, as demonstrated for FERM domain interactions .

Q. What experimental strategies are used to study the interaction of 3-(hydroxymethyl)-1λ⁶,2-thiazolidine-1,1-dione with protein targets like the EPB41L3 FERM domain?

- Methodological Answer :

- Crystallographic Studies : Co-crystallize the compound with the FERM domain (PDB deposition protocols) to resolve binding pockets and hydrogen-bonding networks. For example, similar ligands show sulfone-oxygen interactions with Arg/Lys residues .

- Surface Plasmon Resonance (SPR) : Measure binding affinity () in real-time using immobilized protein and varying ligand concentrations.

- Mutagenesis : Validate key residues (e.g., Arg148 in EPB41L3) via alanine-scanning to confirm binding contributions .

Q. How can researchers design derivatives of this compound to enhance metabolic stability without compromising bioactivity?

- Methodological Answer :

- Functional Group Modifications : Replace the hydroxymethyl group with bioisosteres (e.g., fluoromethyl or methoxy groups) to reduce oxidative metabolism .

- Prodrug Strategies : Introduce ester or carbamate moieties to improve solubility and gradual release in vivo.

- In Silico ADMET Prediction : Use tools like SwissADME to predict permeability and CYP450 interactions before synthesis .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Reactivity variations may stem from solvent polarity or nucleophile strength. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.